N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester involves the reaction of 9-Azabicyclo(3.3.1)nonan-3-beta-ol with diphenylacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-norgranatan-3-ol: A related compound with similar structural features.
Diphenylacetyl esters: A class of compounds with the diphenylacetyl functional group.
Uniqueness
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester is unique due to its specific combination of the bicyclic structure and the diphenylacetyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2291-55-6 |
---|---|
Molecular Formula |
C23H27NO2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO2/c1-24-19-13-8-14-20(24)16-21(15-19)26-23(25)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-22H,8,13-16H2,1H3 |
InChI Key |
HDVCAVADDPJAAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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